molecular formula C15H14FNO4 B11839624 7-Fluoroquinoline-2,3-dicarboxylic acid diethyl ester CAS No. 948290-82-2

7-Fluoroquinoline-2,3-dicarboxylic acid diethyl ester

Cat. No.: B11839624
CAS No.: 948290-82-2
M. Wt: 291.27 g/mol
InChI Key: ACSRSJJSENUCTJ-UHFFFAOYSA-N
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Description

7-Fluoroquinoline-2,3-dicarboxylic acid diethyl ester is a chemical compound with the molecular formula C15H14FNO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoroquinoline-2,3-dicarboxylic acid diethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-fluoroquinoline and diethyl oxalate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to facilitate the esterification process.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods and quality control measures is essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

7-Fluoroquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dicarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

7-Fluoroquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoroquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-2,3-dicarboxylic acid diethyl ester
  • 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
  • 7-Bromoquinoline-2,3-dicarboxylic acid diethyl ester

Uniqueness

7-Fluoroquinoline-2,3-dicarboxylic acid diethyl ester is unique due to the presence of the fluorine atom at the 7-position of the quinoline ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

948290-82-2

Molecular Formula

C15H14FNO4

Molecular Weight

291.27 g/mol

IUPAC Name

diethyl 7-fluoroquinoline-2,3-dicarboxylate

InChI

InChI=1S/C15H14FNO4/c1-3-20-14(18)11-7-9-5-6-10(16)8-12(9)17-13(11)15(19)21-4-2/h5-8H,3-4H2,1-2H3

InChI Key

ACSRSJJSENUCTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)F)C(=O)OCC

Origin of Product

United States

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